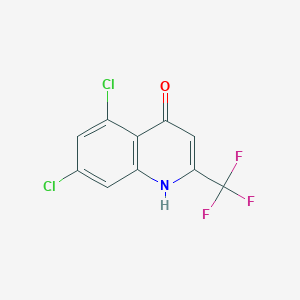

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3NO/c11-4-1-5(12)9-6(2-4)16-8(3-7(9)17)10(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYWRJPYAKQWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=CC2=O)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371639 | |

| Record name | 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59108-13-3 | |

| Record name | 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59108-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Characteristics of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of two chlorine atoms and a trifluoromethyl group on the quinoline ring is expected to significantly influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability, which in turn modulate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities based on related structures.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. It is important to note that while some experimental data is available, many parameters are currently based on computational predictions and await experimental verification.

| Property | Value | Data Type | Source |

| IUPAC Name | 5,7-dichloro-2-(trifluoromethyl)quinolin-4-ol | - | - |

| CAS Number | 59108-13-3 | - | [1][2][3] |

| Molecular Formula | C₁₀H₄Cl₂F₃NO | - | [1][2] |

| Molecular Weight | 282.05 g/mol | - | [1][2] |

| Melting Point | 230°C (decomposition) | Experimental | [1] |

| Boiling Point | 365.7 ± 37.0 °C | Predicted | [1] |

| Density | 1.633 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 5.41 ± 0.40 | Predicted | [1] |

| logP | Data Not Available | - | - |

| Solubility in Water | Data Not Available | - | - |

| Solubility in Organic Solvents | Data Not Available | - | - |

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[4][5][6]

Principle: A small, finely powdered sample of the compound is heated in a capillary tube, and the temperature range over which the substance melts is observed.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[4]

-

Capillary tubes (sealed at one end)[4]

-

Mortar and pestle[6]

-

Spatula

Procedure:

-

Ensure the sample is completely dry and finely powdered by grinding it in a mortar.[6]

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

-

Place the capillary tube in the heating block of the melting point apparatus.[4]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rapid determination can be performed to find the approximate range).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.

Solubility Determination (HPLC Method)

Given the likely poor aqueous solubility of this compound, a High-Performance Liquid Chromatography (HPLC) method is suitable for accurate quantification.

Principle: An excess of the solid compound is equilibrated with a known volume of the solvent. The resulting saturated solution is filtered, diluted, and the concentration of the dissolved compound is determined by HPLC with UV detection against a standard calibration curve.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical column (e.g., C18)

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Calibration Curve Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Inject the standards into the HPLC and construct a calibration curve by plotting peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

-

-

Sample Analysis:

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a syringe filter.

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, taking the dilution factor into account. The result is the solubility of the compound in the tested solvent.

-

pKa Determination (Potentiometric Titration for Poorly Soluble Compounds)

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a compound at different pH values. For compounds with low water solubility, the pKa can be determined in a mixed-solvent system and extrapolated to aqueous conditions.[7][8][9][10][11]

Principle: A solution of the compound in a suitable co-solvent/water mixture is titrated with a standardized acid or base. The pH is monitored with a calibrated pH electrode, and the pKa is determined from the inflection point of the titration curve. By performing titrations in several co-solvent/water ratios, the aqueous pKa can be estimated by extrapolation.[9][11]

Apparatus:

-

Potentiometer with a pH electrode

-

Autotitrator or manual burette

-

Stirrer and stir bar

-

Jacketed titration vessel with temperature control

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the pH electrode using standard aqueous buffers.[8]

-

Prepare a solution of the compound in a series of co-solvent (e.g., methanol, dioxane, or acetonitrile) and water mixtures (e.g., 30%, 50%, 70% co-solvent).[11] The concentration should be around 1 mM.[8]

-

Maintain a constant ionic strength using a background electrolyte like KCl.[8]

-

Purge the solution with an inert gas to remove dissolved CO₂.[8]

-

Titrate the solution with a standardized solution of HCl (for a basic pKa) or NaOH (for an acidic pKa).

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added and determine the equivalence point(s). The pH at the half-equivalence point corresponds to the apparent pKa (psKa) in that solvent mixture.

-

Extrapolate the psKa values obtained in the different solvent mixtures to 0% co-solvent to estimate the aqueous pKa. The Yasuda-Shedlovsky plot is a commonly used extrapolation method.[9][10][11]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall pharmacokinetic behavior.[12][13][14][15]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH, typically 7.4, to determine logD). The system is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is its logarithmic form.[12][13]

Apparatus:

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical balance and volumetric glassware

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[13]

-

Partitioning:

-

Prepare a stock solution of the compound in the pre-saturated aqueous phase.

-

Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a separatory funnel or vial.

-

Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 1-2 hours).[12]

-

Allow the phases to separate completely, using a centrifuge if necessary to break up any emulsions.

-

-

Concentration Measurement:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in aqueous phase].

-

The logP is the base-10 logarithm of P.

-

Biological Activity and Signaling Pathways

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[17][18][19]

General Mechanism of Quinoline Derivatives as PI3K/Akt/mTOR Inhibitors

Quinoline-based inhibitors often act as ATP-competitive inhibitors of the kinase domains of PI3K and/or mTOR. By binding to the ATP-binding pocket, these compounds prevent the phosphorylation and activation of downstream signaling molecules, ultimately leading to the inhibition of cell growth and proliferation and the induction of apoptosis.[16][18]

Visualization of the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway, which is a potential target for quinoline derivatives.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Experimental and Logical Workflows

The systematic characterization of a novel compound involves a logical progression of experiments. The following diagram outlines a typical workflow for the physicochemical and initial biological evaluation of a compound like 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline.

Caption: General experimental workflow for the characterization of a novel chemical entity.

Conclusion

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is a compound of interest for which a complete physicochemical profile is yet to be experimentally established. This guide provides the currently available data and outlines robust, standard protocols for the determination of key missing parameters. Based on the extensive research into related quinoline structures, this compound warrants further investigation, particularly concerning its potential as an inhibitor of critical cellular signaling pathways such as the PI3K/Akt/mTOR cascade. The experimental methodologies and workflows presented herein provide a solid framework for researchers to systematically characterize this and other novel chemical entities in the drug discovery and development process.

References

- 1. 5,7-DICHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE price,buy 5,7-DICHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE - chemicalbook [chemicalbook.com]

- 2. staigent.com [staigent.com]

- 3. ivychem.com [ivychem.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. thinksrs.com [thinksrs.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. researchgate.net [researchgate.net]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

CAS Number: 59108-13-3

Disclaimer: Limited publicly available experimental data exists for 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. Therefore, this guide synthesizes available information on this compound and leverages data from structurally related quinoline derivatives to provide a comprehensive technical overview for research and drug development purposes. Inferred information is explicitly noted.

Chemical and Physical Properties

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative. The presence of chlorine atoms and a trifluoromethyl group significantly influences its physicochemical properties.

Table 1: Physicochemical Properties of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₄Cl₂F₃NO | [1] |

| Molecular Weight | 282.05 g/mol | [2] |

| Melting Point | 230°C (decomposes) | [2] |

| Boiling Point (Predicted) | 365.7 ± 37.0 °C | [2] |

| Density (Predicted) | 1.633 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 5.41 ± 0.40 | [2] |

| Synonyms | 5,7-Dichloro-2-(trifluoromethyl)quinolin-4-ol, BUTTPARK 94\04-81 | [1] |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process starting from 3,5-dichloroaniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of structurally related compounds and requires experimental validation.[4]

Step 1: Condensation to form the intermediate enamine

-

In a round-bottom flask, combine 3,5-dichloroaniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.05 eq).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture at 110-120°C with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Allow the reaction mixture to cool to room temperature. The crude enamine intermediate may be used directly in the next step or purified by column chromatography.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

-

In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250°C.

-

Slowly add the crude enamine intermediate from the previous step to the hot solvent.

-

Maintain the temperature at 250°C and reflux for 1-2 hours. The product is expected to precipitate out of the hot solution.

-

Allow the mixture to cool to room temperature, then add a non-polar solvent like hexane to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

-

The resulting solid is 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Mechanisms of Action

While no specific biological data for 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline has been found, the quinoline scaffold, particularly when substituted with halogens and trifluoromethyl groups, is a well-established pharmacophore with potent antimalarial and anticancer activities.[5][6]

Potential Antimalarial Activity

Many quinoline-based antimalarials, like chloroquine, are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite's food vacuole.[6]

Hypothesized Mechanism of Antimalarial Action:

-

The compound, being a weak base, is proposed to accumulate in the acidic food vacuole of the Plasmodium parasite.

-

Inside the vacuole, it may inhibit the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin.

-

The accumulation of free heme leads to oxidative stress and parasite death.[7]

Potential Anticancer Activity

The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[8]

Hypothesized Anticancer Mechanism of Action:

Trifluoromethyl-substituted quinolines have been shown to induce apoptosis in cancer cells.[9] The exact signaling pathways are often cell-line dependent but may involve the modulation of key regulatory proteins.

Experimental Protocols

The following are general protocols for assessing the potential biological activities of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline, adapted from established methods for similar compounds.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration required to inhibit 50% of cell growth) can then be calculated.

In Vitro Antimalarial Assay (SYBR Green I-based Assay)

This protocol is used to determine the antimalarial activity against Plasmodium falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells

-

Complete parasite culture medium

-

96-well plates

-

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

-

SYBR Green I dye

-

Lysis buffer

Procedure:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum.

-

Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.

-

Assay Setup: In a 96-well plate, add the parasite culture and the compound dilutions. Include positive (e.g., Chloroquine) and negative (no drug) controls.

-

Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.

-

Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The IC₅₀ value can be determined by plotting the fluorescence intensity against the drug concentration.

Spectroscopic Data

Conclusion

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is a compound of interest for drug discovery due to its structural similarity to known bioactive quinoline derivatives. While specific experimental data is limited, this guide provides a framework for its synthesis, potential biological activities, and methods for its evaluation. Further experimental investigation is necessary to fully characterize its properties and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reaction of hydroxyl-quinoline with pentafluoropyridin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related quinoline derivatives to forecast its potential therapeutic applications and mechanisms of action. The quinoline scaffold is a well-established pharmacophore, and the presence of dichloro, hydroxyl, and trifluoromethyl substituents suggests significant potential for anticancer, antimalarial, and antimicrobial activities. This guide presents a predictive analysis based on structure-activity relationships (SAR), detailed experimental protocols for in vitro evaluation, and hypothesized interactions with key signaling pathways. All quantitative data from analogous compounds are summarized for comparative analysis.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological profile. The title compound, 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline, combines several key structural motifs known to confer potent biological activity:

-

Quinoline Core: A privileged scaffold known for its diverse pharmacological effects.[4]

-

Dichloro Substitution (at C5 and C7): Halogenation, particularly with chlorine, is a common strategy to enhance the biological efficacy of quinoline derivatives. Dichloro-substitution has been linked to potent antimicrobial and anticancer effects.

-

Hydroxy Group (at C4): The 4-hydroxyquinoline moiety is a key structural feature in various bioactive compounds.

-

Trifluoromethyl Group (at C2): The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved potency.[5]

This guide will explore the predicted biological activities of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline based on the known properties of structurally similar compounds.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of analogous quinoline derivatives, 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is predicted to exhibit the following biological activities:

Anticancer Activity

The combination of chloro and trifluoromethyl substituents on the quinoline scaffold is strongly associated with anticancer activity.[6][7] These functionalities can contribute to various mechanisms of anticancer action, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][7]

Predicted Mechanisms of Anticancer Action:

-

Kinase Inhibition: Many quinoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as intracellular kinases like those in the PI3K/Akt/mTOR pathway.[8][9] These pathways are crucial for cancer cell proliferation, survival, and angiogenesis.

-

Tubulin Polymerization Inhibition: Certain trifluoromethyl-quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: The cytotoxic effects of substituted quinolines often culminate in the induction of programmed cell death (apoptosis).

Antimalarial Activity

The 4-aminoquinoline scaffold is the basis for several widely used antimalarial drugs, including chloroquine.[10] The primary mechanism of action for these compounds is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[11] The presence of a halogen at the 7-position is often critical for antimalarial activity. While the 4-hydroxy group in the target compound differs from the 4-amino group of chloroquine, the overall structural similarity suggests potential antiplasmodial effects. The trifluoromethyl group has also been incorporated into quinoline structures to overcome drug resistance.[12]

Predicted Mechanism of Antimalarial Action:

-

Inhibition of Hemozoin Formation: The compound may interfere with the detoxification of heme by inhibiting its polymerization into hemozoin, leading to the accumulation of toxic free heme and parasite death.[11]

Antimicrobial Activity

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. The core quinoline structure is essential for their activity, which typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] Dichloro-substituted hydroxyquinolines have also demonstrated antibacterial and antifungal properties.[12] The trifluoromethyl group can enhance the antimicrobial potency of heterocyclic compounds.[14]

Predicted Mechanism of Antimicrobial Action:

-

Inhibition of Bacterial Topoisomerases: The compound may target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby inhibiting bacterial growth.[13]

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological activities of quinoline derivatives that are structurally related to 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. This data provides a basis for estimating the potential potency of the target compound.

Table 1: In Vitro Anticancer Activity of Substituted Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | MCF-7 (Breast) | SRB | Potent (details not specified) | [15] |

| 2-phenylquinolin-4-amine derivatives | HT-29 (Colon) | MTT | 8.12 - 11.34 | [16] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 (Breast) & MDA-MB468 (Breast) | Not specified | GI50 = 8.22 (MCF7) & 7.35 (MDA-MB468) | [17] |

| 4-anilinoquinoline-3-carbonitrile | EGFR Kinase | Kinase Assay | 7.5 nM | [8] |

| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles | EGFR Kinase | Kinase Assay | 5 nM | [8] |

| Quinoline-based EGFR/HER-2 dual inhibitor (Compound 5a) | EGFR Kinase | Kinase Assay | 71 nM | [16] |

| Quinoline-based EGFR/HER-2 dual inhibitor (Compound 5a) | HER-2 Kinase | Kinase Assay | 31 nM | [16] |

| 4-hydroxyquinolone analogue (Compound 3g) | HCT116 (Colon) | In vitro cell proliferation | Promising IC50 | [18] |

Table 2: In Vitro Antimalarial Activity of Substituted Quinoline Derivatives

| Compound/Derivative | Parasite Strain | Assay Type | IC50 | Reference |

| 7-Iodo- and 7-bromo-4-aminoquinolines | P. falciparum (CQ-susceptible & resistant) | Not specified | 3-12 nM | [12] |

| 7-Fluoro- and 7-trifluoromethyl-4-aminoquinolines | P. falciparum (CQ-susceptible) | Not specified | 15-50 nM | [12] |

| 7-Fluoro- and 7-trifluoromethyl-4-aminoquinolines | P. falciparum (CQ-resistant) | Not specified | 18-500 nM | [12] |

Table 3: In Vitro Antimicrobial Activity of Substituted Quinoline Derivatives

| Compound/Derivative | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Trifluoromethyl-substituted alkynyl isoquinolines | Staphylococcus aureus (MRSA, VRSA) | Broth microdilution | 4 - 8 | [13] |

| 5-amino-1-cyclopropyl-6,8-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-4(1H)-oxoquinoline-3-carboxylic acid (Sparfloxacin) | Various bacteria | In vitro antibacterial screening | Superior to ciprofloxacin | [19] |

Experimental Protocols

To validate the predicted biological activities of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline, the following experimental workflows and detailed methodologies are proposed.

General Workflow for In Vitro Biological Evaluation

Detailed Methodologies

This assay measures the metabolic activity of cells as an indicator of cell viability.[16][20][21]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with serial dilutions of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay determines the ability of the compound to inhibit the activity of a specific kinase.[15][22]

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the recombinant kinase (e.g., VEGFR2). Include a positive control (no inhibitor) and a blank (no enzyme).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.

This assay measures the proliferation of Plasmodium falciparum in red blood cells.[11]

-

Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human red blood cells.

-

Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compound.

-

Infection and Incubation: Add the parasitized red blood cells to the drug plate and incubate for 72 hours under a low oxygen atmosphere.

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.[11][23][24]

-

Reaction Mixture: In a microplate, mix a solution of hemin chloride dissolved in DMSO with the test compound at various concentrations.

-

Initiation of Polymerization: Initiate the polymerization by adding an acetate buffer (pH 4.8).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Washing: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted hemin.

-

Quantification: Dissolve the β-hematin pellet in NaOH and measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of hemozoin inhibition relative to a control without the inhibitor and determine the IC50 value.

Predicted Signaling Pathway Interactions

Based on the activities of related quinoline derivatives, 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is hypothesized to interact with the following key signaling pathways:

PI3K/Akt/mTOR Signaling Pathway (Anticancer)

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[14][20][21][25]

References

- 1. researchgate.net [researchgate.net]

- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel substituted quinazolines for potent EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cusabio.com [cusabio.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. A Novel Way to Grow Hemozoin-Like Crystals In Vitro and Its Use to Screen for Hemozoin Inhibiting Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Therapeutic Targets of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is limited in publicly available literature. This guide provides a comprehensive overview of its potential therapeutic applications based on structure-activity relationships (SAR) and experimental findings for structurally similar quinoline derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future investigations.

Executive Summary

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant potential as a therapeutic agent, primarily in the fields of oncology and parasitology. While this specific molecule has not been extensively studied, analysis of closely related analogs suggests it may exhibit potent biological activity. The quinoline core is a well-established pharmacophore, and the presence of both dichloro and trifluoromethyl substitutions is known to modulate and enhance the therapeutic properties of such compounds. The trifluoromethyl group can improve metabolic stability and cell permeability, while the dichloro substitutions can influence binding affinity and activity. This document synthesizes available data on analogous compounds to postulate the likely therapeutic targets, mechanisms of action, and potential experimental approaches for the evaluation of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline.

Postulated Therapeutic Targets in Oncology

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives substituted with trifluoromethyl and chloro groups. The primary mechanisms of action for these compounds often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Potential Molecular Targets:

-

Tyrosine Kinases: Several quinoline derivatives have shown inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor. These kinases are crucial regulators of cell growth, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers.

-

Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer chemotherapy. Certain quinoline derivatives have demonstrated topoisomerase inhibitory activity, leading to DNA damage and apoptosis in cancer cells.

-

Autophagy Induction: Some substituted quinolines have been shown to induce autophagy, a cellular process of self-digestion, which can lead to cell death in certain cancer contexts. For instance, some 4,7-disubstituted quinoline derivatives have been found to inhibit colorectal cancer growth by inducing autophagy through the stabilization of ATG5.[1]

Caption: Postulated intervention points of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline in cancer signaling pathways.

Postulated Therapeutic Targets in Parasitology (Antimalarial)

Quinolines are a cornerstone of antimalarial therapy. The 7-chloro-4-aminoquinoline scaffold of chloroquine is a classic example. The introduction of a trifluoromethyl group has been explored to overcome drug resistance.

Potential Molecular Targets in Plasmodium falciparum (Malaria):

-

Heme Detoxification: A primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. The accumulation of toxic free heme leads to parasite death.[2][3]

-

Translation Elongation Factor 2 (PfEF2): Some novel quinoline derivatives have been shown to inhibit PfEF2, a key component of the parasite's protein synthesis machinery.[4]

Caption: Hypothesized antimalarial mechanism of action through inhibition of heme detoxification.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological activities of quinoline derivatives that are structurally related to 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. This data provides a basis for estimating the potential potency of the target compound.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

| Compound/Analog | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine | 60 human tumor cell lines | Growth Inhibition | GI50 (MG-MID) = 1.95 | [2] |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not specified | Cell Proliferation | LC50 = 14.14 | [5] |

| N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine | HCT-116, HepG2, A549, A2780 | Antiproliferative | IC50 = 0.35-1.98 | [1] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32, MDA-MB-231, A549 | Anticancer | IC50 comparable to cisplatin | [6] |

Table 2: In Vitro Antimalarial Activity of Structurally Related Quinoline Derivatives

| Compound/Analog | Parasite Strain | Assay Type | IC50 (nM) | Reference |

| Quinoline-4-carboxamide derivative (DDD107498) | P. falciparum (3D7) | Antiplasmodial | EC50 = 120 (initial hit) | [4] |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | P. falciparum (CQ-S & CQ-R) | Antiplasmodial | Mean IC50 = 20.9 | [7] |

| 1-(2,7-bis(trifluoromethyl)quinolin-4-yl)-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethan-1-ol | P. falciparum | Antiplasmodial | Not specified, but showed highest activity in its series | [8] |

| N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamine | P. falciparum | Antiplasmodial | IC50 = 5-8 µM | [9] |

Proposed Experimental Protocols

To validate the therapeutic potential of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline, the following experimental workflows are proposed.

Caption: Proposed workflow for the in vitro anticancer evaluation of the target compound.

Detailed Methodologies:

-

Cell Viability Assay (MTT/MTS):

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline for 48-72 hours.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

-

Kinase Inhibition Assay:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the recombinant kinase (e.g., EGFR, VEGFR) with the substrate, ATP, and varying concentrations of the test compound.

-

After the kinase reaction, add the ADP-Glo™ reagent to convert ADP to ATP.

-

Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence and calculate the percent inhibition of kinase activity.

-

-

Western Blot for Autophagy Markers:

-

Treat cells with the test compound for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against autophagy markers (e.g., LC3-I/II, p62).

-

Incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Caption: Proposed workflow for the in vitro antimalarial evaluation of the target compound.

Detailed Methodologies:

-

SYBR Green I-based Malaria Assay:

-

Culture asynchronous P. falciparum in human erythrocytes.

-

Add serial dilutions of the test compound to parasite cultures in a 96-well plate and incubate for 72 hours.

-

Add SYBR Green I lysis buffer to the wells to stain the parasite DNA.

-

Measure fluorescence using a microplate reader.

-

Calculate the percent inhibition of parasite growth relative to untreated controls and determine the IC50 value.

-

-

Hemozoin Inhibition Assay:

-

Incubate hemin with a buffered solution at a temperature and pH that promotes hemozoin formation.

-

Add varying concentrations of the test compound to the reaction mixture.

-

After incubation, centrifuge to pellet the hemozoin.

-

Wash the pellet and dissolve it in NaOH.

-

Quantify the amount of hemozoin by measuring the absorbance at 405 nm.

-

Calculate the percent inhibition of hemozoin formation.

-

Conclusion

While 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is an understudied compound, the analysis of its structural motifs strongly suggests a high potential for potent biological activities, particularly as an anticancer and antimalarial agent. The proposed therapeutic targets, including receptor tyrosine kinases, topoisomerases, and heme polymerase, are well-validated in their respective fields. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of this promising compound. Further research is warranted to elucidate its precise mechanisms of action and to determine its efficacy and safety in preclinical models.

References

- 1. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide on the Postulated Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the current understanding of the probable mechanism of action for 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. As of the latest literature review, specific experimental data for this exact molecule is limited. Therefore, this guide extrapolates from the known biological activities of structurally analogous quinoline derivatives, particularly those bearing chloro and trifluoromethyl substitutions. The information presented herein is intended as a predictive analysis to guide future research and drug development efforts.

Executive Summary

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant therapeutic potential, primarily in the fields of oncology and parasitology. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The presence of a trifluoromethyl group is frequently associated with enhanced metabolic stability, membrane permeability, and binding affinity, while chloro substitutions on the quinoline core are known to modulate biological activity.[1][2] Based on the analysis of closely related compounds, this molecule is postulated to exert its effects through the inhibition of critical cellular pathways in cancer cells and by disrupting heme detoxification in malarial parasites. This guide provides a detailed overview of these potential mechanisms, supported by quantitative data from analogous compounds, comprehensive experimental protocols for validation, and visual representations of the implicated signaling pathways.

Postulated Anticancer Mechanism of Action

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives substituted with trifluoromethyl and chloro groups.[2][3] The primary mechanisms of action are believed to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Tyrosine Kinases

Several 4-aminoquinoline derivatives have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth-Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor (VEGFR).[2] These receptors are often overexpressed or constitutively active in various cancers, leading to uncontrolled cell growth. It is hypothesized that 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline may act as an inhibitor of these kinases, blocking downstream signaling cascades.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4] Structurally similar quinoline compounds have been shown to modulate this pathway. The proposed mechanism involves the inhibition of PI3K or Akt, leading to a decrease in the phosphorylation of downstream effectors like mTOR, which ultimately results in reduced protein synthesis and cell proliferation, and the induction of apoptosis.

Inhibition of Topoisomerases

Certain quinoline derivatives have been shown to inhibit topoisomerases.[2] These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

Postulated Antimalarial Mechanism of Action

Quinolines are a cornerstone of antimalarial therapy.[2] The mechanism of action for many quinoline-based antimalarials, like chloroquine, is the disruption of a critical detoxification process within the parasite.

Inhibition of Heme Detoxification

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme.[5] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[5] Quinoline derivatives are thought to interfere with this process by capping the growing hemozoin crystal, preventing further polymerization.[5] The resulting accumulation of free heme is highly toxic to the parasite, leading to oxidative stress and cell death.[2]

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological activities of quinoline derivatives that are structurally related to 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. This data provides a basis for estimating the potential potency of the target compound.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

| Compound/Analog | Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |

| N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine | 60 human tumor cell lines | Various | Growth Inhibition | GI50 (MG-MID) = 1.95 | [2] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | Cytotoxicity | 19.88 ± 3.35 µg/ml | [3] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | Cytotoxicity | 43.95 ± 3.53 µg/ml | [3] |

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 | CNS Cancer | Cytotoxicity | 0.314 - 4.65 µg/cm³ | [3] |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | Leukemia | Cytotoxicity | 0.55 - 2.74 | [3] |

| Ethyl 4-hydroxy-6-(4-fluorophenyl)-2-methylquinoline-3-carboxylate | MDA-MB-468 | Breast | Cytotoxicity | 2.5 | [6] |

Table 2: In Vitro Antimalarial Activity of Structurally Related Quinoline Derivatives

| Compound/Analog | Parasite Strain | Assay Type | IC50 | Reference |

| 2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | P. falciparum (D10) | Antimalarial Activity | 4.8 µg/ml | [7] |

| 2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketone | P. falciparum (D10) | Antimalarial Activity | 5.2 µg/ml | [7] |

| 5-methyl-7-N'-(N,N-diethylpentane-1,4-diamine)-2-(trifluoromethyl)[1][8]triazolo[1,5-a]pyrimidine | P. falciparum | Antimalarial Activity | Poor Activity | [9] |

| Chloroquine-pyrazole analogues | P. falciparum (CQ-resistant) | Antimalarial Activity | Significant Activity | [10] |

Detailed Experimental Protocols

To validate the therapeutic potential of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline, the following experimental workflows and detailed methodologies are proposed.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[11]

-

Compound Treatment: Prepare serial dilutions of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent).[11]

-

Incubation: Incubate the plates for 48-72 hours.[11]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

-

IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curve.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Objective: To assess the effect of the test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Cancer cells treated with the test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Lysis: Treat cells with various concentrations of the test compound for a specified time. Lyse the cells on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[13]

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.[13]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with specific primary antibodies diluted in blocking buffer overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence kit and an imaging system.[13]

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

EGFR Tyrosine Kinase Inhibition Assay

Objective: To determine if the test compound inhibits the kinase activity of EGFR.

Materials:

-

Recombinant human EGFR kinase

-

Kinase assay buffer

-

ATP

-

Synthetic peptide substrate (e.g., poly-(Glu,Tyr)4:1)

-

96-well plates

-

ELISA-based detection system with an anti-phosphotyrosine antibody

Procedure:

-

Assay Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the synthetic peptide substrate.[16]

-

Kinase Reaction: Initiate the reaction by adding recombinant EGFR enzyme and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[17]

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using an ELISA-based method. This typically involves capturing the substrate on the plate and detecting the phosphotyrosine with a specific HRP-conjugated antibody.[16]

-

Data Analysis: Measure the signal (e.g., absorbance or luminescence) and calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Hemozoin Inhibition Assay

Objective: To assess the ability of the test compound to inhibit the formation of β-hematin (hemozoin).

Materials:

-

Hematin solution (1 mM in 0.2 M NaOH)

-

Test compounds at various concentrations

-

Glacial acetic acid

-

Chloroquine diphosphate (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the hematin solution and the test compound at various concentrations in triplicate. Use a known inhibitor like chloroquine as a positive control and a vehicle solution as a negative control.[1]

-

Initiation of Polymerization: Initiate the polymerization reaction by adding glacial acetic acid to each well to lower the pH.[1]

-

Incubation: Incubate the plate overnight at 37°C to allow for β-hematin formation.[1]

-

Washing and Solubilization: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted heme. Dissolve the final β-hematin pellet in 0.1 M NaOH.[1]

-

Absorbance Measurement: Read the optical density at 405 nm using a microplate reader. The amount of absorbance is proportional to the amount of β-hematin formed.[1]

-

Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.

Conclusion

While direct experimental evidence for the mechanism of action of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is still forthcoming, the analysis of structurally related compounds provides a strong foundation for postulating its biological activities. The presence of the dichloro and trifluoromethyl moieties on the quinoline scaffold suggests a high potential for potent anticancer and antimalarial efficacy. The proposed mechanisms, including the inhibition of key oncogenic signaling pathways and the disruption of heme detoxification in parasites, offer clear and testable hypotheses. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this promising compound, which could lead to the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 17. promega.com [promega.com]

In Vitro Screening of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro screening of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is limited in publicly available literature. This guide provides a comprehensive overview based on the known biological activities of structurally related quinoline derivatives, offering a predictive analysis to inform future research and drug development efforts.

Introduction

5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with a chemical structure that suggests significant potential for biological activity. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. The dichloro-substitution at the 5 and 7 positions, combined with a trifluoromethyl group at the 2-position and a hydroxyl group at the 4-position, is anticipated to modulate its physicochemical properties and enhance its interaction with biological targets. This technical guide synthesizes the available information on analogous compounds to postulate the likely therapeutic applications, mechanisms of action, and relevant experimental protocols for the in vitro evaluation of this compound.

Predicted Biological Activities and Potential Therapeutic Applications

Based on the structure-activity relationships of similar compounds, 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline is predicted to exhibit a range of biological activities, primarily in the areas of oncology and infectious diseases.

-

Anticancer Activity: The presence of both dichloro and trifluoromethyl substitutions on the quinoline ring is strongly associated with cytotoxic effects in various cancer cell lines.[1] The trifluoromethyl group can enhance metabolic stability and cell membrane permeability, contributing to its potential as an anticancer agent.[2]

-

Antiparasitic Activity: Quinolines are a cornerstone of antimalarial therapy.[3] The core structure of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline shares features with known antimalarial drugs, suggesting a potential to interfere with essential parasitic pathways, such as heme detoxification in Plasmodium falciparum.[1][3]

-

Antibacterial and Antifungal Activity: Dihalo-substituted quinolines, such as 5,7-dichloro-8-hydroxyquinoline, have demonstrated antibacterial and antifungal properties.[4] This suggests that 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline may also possess antimicrobial activity.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological activities of quinoline derivatives that are structurally related to 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline. This data provides a basis for estimating the potential potency of the target compound.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) |

| Ln(III) complex with 5,7-dichloro-2-methyl-8-quinolinol | NCI-H460 | Non-small cell lung cancer | 5.13 ± 0.44 |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | - | - | LC50: 14.14 |

| Quinoline-based dihydrazone derivative (3c) | MCF-7 | Breast Cancer | 7.05 |

| Quinoline-based dihydrazone derivative (3b) | MCF-7 | Breast Cancer | 7.016 |

Data sourced from multiple studies for comparative purposes.[5][6][7]

Table 2: In Vitro Antiparasitic Activity of Structurally Related Quinoline Derivatives

| Compound/Analog | Parasite | Strain | IC50 (nM) |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | P. falciparum | CQ-S and CQ-R | 20.9 (mean) |

| 7-substituted quinoline (52) | L. major (amastigote) | - | 890 |

| 7-substituted quinoline (52) | L. major (promastigote) | - | 400 |

Data sourced from multiple studies for comparative purposes.[8][9]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the biological activities of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.[10]

-

MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will metabolize MTT into formazan crystals.[10]

-

Solubilization and Absorbance Reading: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline at its predetermined IC50 concentration for a specified duration (e.g., 24 or 48 hours).[10]

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.[10]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[10]

In Vitro Antimalarial Assay (SYBR Green I-based Assay)

This assay measures the inhibition of Plasmodium falciparum proliferation.

-

Parasite Culture: Culture synchronized ring-stage P. falciparum (e.g., 3D7 strain) in human erythrocytes.

-

Compound Addition: Add serial dilutions of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline to the parasite culture in a 96-well plate.

-

Incubation: Incubate the plates for 72 hours under standard parasite culture conditions.

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity correlates with the number of viable parasites.

-

Data Analysis: Determine the IC50 value by comparing the fluorescence of treated wells to untreated controls.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate hypothesized signaling pathways and experimental workflows based on the activities of related quinoline compounds.

Hypothesized Anticancer Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Ascendant Therapeutic Potential of Dichloro-Trifluoromethyl Quinoline Derivatives: A Structure-Activity Relationship Deep-Dive

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of halogen substituents, particularly chlorine and trifluoromethyl groups, has emerged as a powerful strategy to modulate the biological activity of these compounds, leading to the development of potent anticancer and antiparasitic drug candidates. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dichloro-trifluoromethyl quinoline derivatives, offering a comprehensive overview of their therapeutic potential, supported by quantitative data from structurally related compounds, detailed experimental methodologies, and visualizations of key biological pathways and workflows.

While direct experimental data on the biological activity of many specific dichloro-trifluoromethyl quinoline derivatives remains limited in publicly available literature, a careful examination of analogous compounds allows for the inference of their potential therapeutic value and guides future research endeavors.[1][2]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl moieties, has been a successful strategy in the development of potent therapeutic candidates.[2] The trifluoromethyl group, in particular, can enhance metabolic stability, membrane permeability, and the binding affinity of compounds to their biological targets.[2]

Key structural features that influence the efficacy of halogenated quinolines include:

-

Substitution at Position 4: The introduction of an amino group at the 4-position has been shown to be crucial for the antiproliferative effects of many quinoline derivatives.[3]

-